molecular formula C19H17FN4O3 B1677211 MIV-150 CAS No. 231957-54-3

MIV-150

Katalognummer B1677211
CAS-Nummer: 231957-54-3
Molekulargewicht: 368.4 g/mol
InChI-Schlüssel: NKPHEWJJTGPRSL-OCCSQVGLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MIV-150 is a non-nucleoside reverse transcriptase inhibitor that has shown potent antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV). It is often formulated with zinc acetate and carrageenan to enhance its efficacy and safety in preventing viral infections .

Wissenschaftliche Forschungsanwendungen

MIV-150 has a wide range of scientific research applications, including:

Wirkmechanismus

MIV-150 exerts its effects by binding to the reverse transcriptase enzyme of HIV, thereby inhibiting the transcription of viral RNA into DNA. This prevents the replication of the virus and reduces the viral load in infected individuals. The molecular targets include the active site of the reverse transcriptase enzyme, and the pathways involved are related to the inhibition of viral replication .

Biochemische Analyse

Biochemical Properties

MIV-150 interacts with the enzyme reverse transcriptase, a key player in the replication of HIV . It acts as an allosteric inhibitor, blocking the elongation of viral DNA and thereby inhibiting viral replication . This compound has shown to have EC50 values in the subnanomolar to nanomolar range against wild type and NNRTI or RT-resistant HIVs .

Cellular Effects

This compound has a broad antiviral activity in primary cells . It has been shown to effectively inactivate free virus, and its combination with zinc acetate has demonstrated an additive antiviral effect . This compound influences cell function by preventing the replication of HIV, thereby reducing the viral load within the cells .

Molecular Mechanism

The mechanism of action of this compound involves the inhibition of the reverse transcriptase enzyme. As an NNRTI, this compound binds to an allosteric site of the enzyme, causing a conformational change that inhibits the enzyme’s ability to synthesize DNA from viral RNA .

Temporal Effects in Laboratory Settings

In vitro resistance selection studies have revealed that previously described NNRTI-resistant mutations were selected by this compound . Resistant virus was not selected when cultured in the presence of both zinc acetate and this compound, indicating the potency and breadth of the this compound/zinc acetate combination .

Dosage Effects in Animal Models

In macaque studies, the combination of this compound with zinc acetate provided significant protection against vaginal simian-human immunodeficiency virus-RT (SHIV-RT) challenge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MIV-150 involves the preparation of a PETT-urea analogThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and safety of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

MIV-150 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Nevirapine
  • Efavirenz
  • Etravirine
  • Rilpivirine

Uniqueness

MIV-150 is unique in its combination with zinc acetate and carrageenan, which enhances its antiviral activity and safety profile. Unlike other non-nucleoside reverse transcriptase inhibitors, this compound has shown efficacy in both in vitro and in vivo models, making it a promising candidate for further development .

Eigenschaften

IUPAC Name

1-(5-cyanopyridin-2-yl)-3-[(1S,2S)-2-(6-fluoro-2-hydroxy-3-propanoylphenyl)cyclopropyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O3/c1-2-15(25)11-4-5-13(20)17(18(11)26)12-7-14(12)23-19(27)24-16-6-3-10(8-21)9-22-16/h3-6,9,12,14,26H,2,7H2,1H3,(H2,22,23,24,27)/t12-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPHEWJJTGPRSL-OCCSQVGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C(=C(C=C1)F)C2CC2NC(=O)NC3=NC=C(C=C3)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)C1=C(C(=C(C=C1)F)[C@@H]2C[C@@H]2NC(=O)NC3=NC=C(C=C3)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70177773
Record name MIV 150
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

231957-54-3
Record name MIV 150
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0231957543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MIV 150
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MIV-150
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/824VSI942Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-cyanopyridin-2-yl)-3-((1S,2S)-2-(6-fluoro-2-hydroxy-3-propanoylphenyl)cyclopropyl)urea
Reactant of Route 2
1-(5-cyanopyridin-2-yl)-3-((1S,2S)-2-(6-fluoro-2-hydroxy-3-propanoylphenyl)cyclopropyl)urea
Reactant of Route 3
1-(5-cyanopyridin-2-yl)-3-((1S,2S)-2-(6-fluoro-2-hydroxy-3-propanoylphenyl)cyclopropyl)urea
Reactant of Route 4
Reactant of Route 4
1-(5-cyanopyridin-2-yl)-3-((1S,2S)-2-(6-fluoro-2-hydroxy-3-propanoylphenyl)cyclopropyl)urea
Reactant of Route 5
1-(5-cyanopyridin-2-yl)-3-((1S,2S)-2-(6-fluoro-2-hydroxy-3-propanoylphenyl)cyclopropyl)urea
Reactant of Route 6
1-(5-cyanopyridin-2-yl)-3-((1S,2S)-2-(6-fluoro-2-hydroxy-3-propanoylphenyl)cyclopropyl)urea

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.